BM635
Overview
Description
BM635 is a chemical compound known for its potent anti-mycobacterial activity. It is an inhibitor of the protein MmpL3, which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has shown significant promise in both in vitro and in vivo studies, making it a valuable candidate for further research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BM635 can be synthesized through a series of chemical reactions involving the formation of a pyrrole core. The synthetic route typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole core is synthesized using a combination of aldehydes and amines under acidic conditions.
Substitution Reactions: Various substituents are added to the pyrrole core through substitution reactions, often using halogenated compounds and metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BM635 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and metal catalysts like palladium are often employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
BM635 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrole-based inhibitors.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis.
Industry: Utilized in the development of new anti-mycobacterial drugs.
Mechanism of Action
BM635 exerts its effects by inhibiting the protein MmpL3, which is involved in the transport of mycolic acids across the cell membrane of Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacterium, leading to its death. The molecular targets and pathways involved include the binding of this compound to the active site of MmpL3, preventing its normal function .
Comparison with Similar Compounds
BM635 is compared with other similar compounds, such as BM859, which also targets MmpL3 but has different physicochemical properties. This compound is unique due to its high potency and specific inhibition of MmpL3. Similar compounds include:
BM859: Another MmpL3 inhibitor with different solubility and bioavailability properties.
BM212: A related compound with similar anti-mycobacterial activity but different structural features.
Properties
IUPAC Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGNYKRJDHJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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